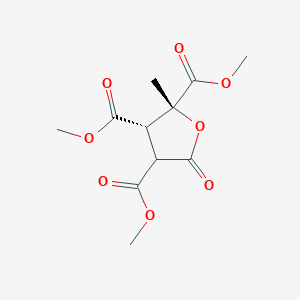
(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate is a complex organic compound with the molecular formula C11H14O8. This compound is notable for its unique structure, which includes a tetrahydrofuran ring substituted with multiple carboxylate groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amides, and other esters .
科学的研究の応用
(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (2R,3S,4S,5S,6R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3R)-3-alkyl/alkenylglutamates
Uniqueness
(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate is unique due to its specific stereochemistry and the presence of multiple carboxylate groups, which confer distinct reactivity and functional properties compared to similar compounds .
特性
分子式 |
C11H14O8 |
|---|---|
分子量 |
274.22 g/mol |
IUPAC名 |
trimethyl (2R,3S)-2-methyl-5-oxooxolane-2,3,4-tricarboxylate |
InChI |
InChI=1S/C11H14O8/c1-11(10(15)18-4)6(9(14)17-3)5(7(12)16-2)8(13)19-11/h5-6H,1-4H3/t5?,6-,11-/m1/s1 |
InChIキー |
KTURWDKHZPMVNN-GHLOERTESA-N |
異性体SMILES |
C[C@@]1([C@H](C(C(=O)O1)C(=O)OC)C(=O)OC)C(=O)OC |
正規SMILES |
CC1(C(C(C(=O)O1)C(=O)OC)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117248.png)
![methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117249.png)

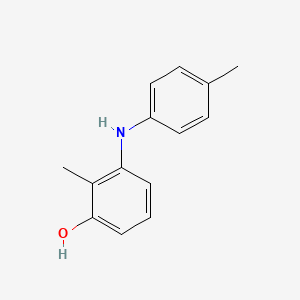
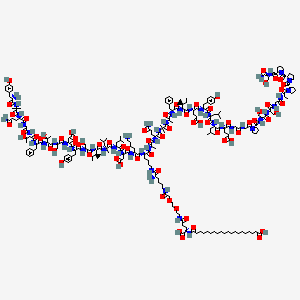
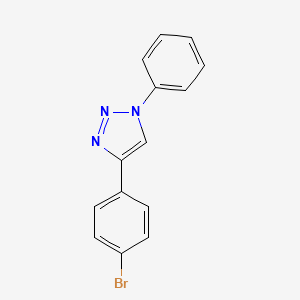
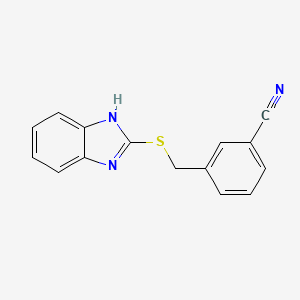
![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117299.png)
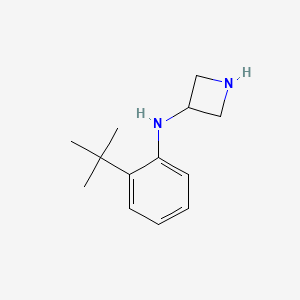
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate](/img/structure/B14117306.png)
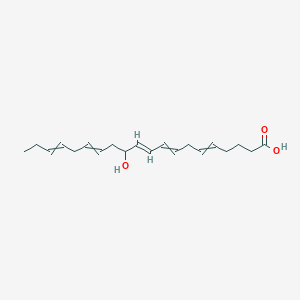
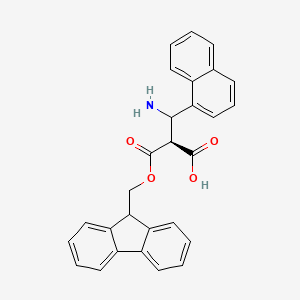
![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14117321.png)
